Beclometasone

Description

Properties

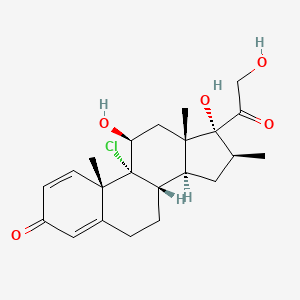

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKJKDGKREAPL-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040750 | |

| Record name | Beclomethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-39-0 | |

| Record name | Beclomethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beclometasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGZ1SLC28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beclometasone in Asthma: A Technical Guide to its Mechanism of Action for Researchers

An In-depth Exploration of the Molecular and Cellular Pathways of a Cornerstone Inhaled Corticosteroid

Beclometasone dipropionate (BDP), a potent synthetic glucocorticoid, has long been a mainstay in the management of persistent asthma. Its efficacy stems from a multifaceted mechanism of action that primarily targets the underlying airway inflammation characteristic of the disease. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

I. Pharmacological Profile and Activation

This compound dipropionate is a prodrug that is rapidly hydrolyzed in the lungs and other tissues to its active metabolite, this compound-17-monopropionate (B17MP).[1][2] This metabolic activation is a critical step, as B17MP exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent compound.[2] Studies have shown that B17MP is approximately 13 times more potent than dexamethasone in binding to the GR, highlighting its powerful anti-inflammatory potential.[2]

II. Core Mechanism of Action: Genomic and Non-Genomic Pathways

This compound, through its active metabolite B17MP, exerts its anti-inflammatory effects via two principal pathways: the classical genomic pathway and a more rapid non-genomic pathway.[3][4]

A. The Genomic Pathway: Transcriptional Regulation

The genomic actions of this compound are mediated by the binding of B17MP to the cytosolic glucocorticoid receptor (GR).[5][6] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression in two primary ways:

-

Transactivation: The GR-B17MP complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to the increased transcription of anti-inflammatory proteins.[3][6] Examples of genes transactivated by glucocorticoids include those encoding for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes, and glucocorticoid-induced leucine zipper (GILZ).[6]

-

Transrepression: More central to its anti-inflammatory effect in asthma is the ability of the GR-B17MP complex to suppress the transcription of pro-inflammatory genes.[3] This is primarily achieved through protein-protein interactions with key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in the expression of inflammatory cytokines, chemokines, and adhesion molecules.[7] By inhibiting these transcription factors, this compound effectively downregulates the production of a wide array of inflammatory mediators.[1]

B. The Non-Genomic Pathway: Rapid Cellular Effects

This compound can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis.[3][4] These actions are thought to be mediated through interactions with membrane-bound GRs or by modulating intracellular signaling cascades.[3] The onset of these effects is much faster than genomic actions, occurring within minutes.[7][8] Non-genomic mechanisms may contribute to the rapid relief of bronchoconstriction observed with high doses of inhaled corticosteroids.[7][8] For instance, this compound has been shown to rapidly inhibit leukotriene C4-induced bronchoconstriction in precision-cut lung slices, an effect that occurs too quickly to be explained by genomic mechanisms.[7][8]

III. Cellular Targets and Anti-inflammatory Effects

This compound's therapeutic efficacy in asthma is a direct result of its impact on a variety of inflammatory cells and their products.

A. Eosinophils

A hallmark of allergic asthma is eosinophilic airway inflammation. This compound significantly reduces the number and activation of eosinophils in the airways.[9][10][11][12] This is achieved by inhibiting the production of key eosinophil-active cytokines, such as Interleukin-5 (IL-5), Interleukin-3 (IL-3), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), from T-lymphocytes and other cells.[13]

B. T-Lymphocytes

This compound modulates the function of T-lymphocytes, particularly T-helper 2 (Th2) cells, which are central to the allergic inflammatory cascade. It suppresses the proliferation of T-cells and inhibits their production of Th2-associated cytokines.[13] Studies have demonstrated a significant decrease in CD3+, CD4+, and activated CD25+ T-lymphocytes in the bronchial mucosa following this compound therapy.[9]

C. Mast Cells

Mast cells play a crucial role in the immediate allergic response and contribute to chronic inflammation. This compound treatment leads to a reduction in the number of mast cells in the bronchial epithelium and mucosa.[9][11][12]

D. Other Inflammatory Cells

This compound also affects other cells involved in the asthmatic inflammatory process, including macrophages, neutrophils, and basophils, by suppressing their activation and release of inflammatory mediators.[1]

E. Impact on Cytokine and Chemokine Production

A primary mechanism by which this compound dampens airway inflammation is by inhibiting the production of a broad spectrum of pro-inflammatory cytokines and chemokines. In addition to the aforementioned IL-3, IL-5, and GM-CSF, this compound has been shown to decrease the expression of GM-CSF and Interleukin-8 (IL-8) in the bronchial epithelium.[10]

IV. Effects on Airway Remodeling

Chronic, uncontrolled inflammation in asthma can lead to structural changes in the airways known as airway remodeling. These changes can include subepithelial fibrosis, goblet cell hyperplasia, and increased smooth muscle mass.[14][15] Animal studies suggest that this compound can attenuate some features of airway remodeling. In a murine model of asthma, this compound was shown to reduce goblet cell hyperplasia, epithelial thickness, and collagen deposition.[14] It achieves this, in part, by inhibiting the release of inflammatory mediators that drive these structural changes.[16]

V. Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound in improving asthma control is well-documented. The following tables summarize key quantitative data from clinical studies.

| Table 1: Effect of this compound on Inflammatory Cell Counts in Bronchial Mucosa | |

| Inflammatory Cell Type | Mean Change After 8 Weeks of BDP (400 µ g/day ) |

| Eosinophils (EG2+) | Significant Decrease |

| Mast Cells (AA1+) | Significant Decrease |

| T-Lymphocytes (CD3+) | Significant Decrease |

| Helper T-Cells (CD4+) | Significant Decrease |

| Activated T-Cells (CD25+) | Significant Decrease |

| Source: Open study of 10 patients with mild-to-moderate nonatopic bronchial asthma.[9] |

| Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression and Eosinophil Activation | |

| Parameter | Change After Treatment with BDP (500 µg twice daily) |

| GM-CSF Expression | Significant Decrease (p < 0.01) |

| IL-8 Expression | Significant Decrease (p < 0.02) |

| Activated Eosinophils (EG2+) | Significant Decrease (p < 0.01) |

| Source: Study in patients with mild asthma.[10] |

| Table 3: Dose-Response of this compound on Lung Function | |

| Comparison | Weighted Mean Difference (WMD) |

| BDP 800 µ g/day vs. 400 µ g/day (Morning PEFR) | 11 L/min (95% CI 4 to 19 L/min) |

| BDP 800 µ g/day vs. 400 µ g/day (FEV1) | 9 mL (95% CI 3 to 140) |

| Source: Cochrane review of multiple trials in non-oral steroid-treated asthmatics.[17][18] |

VI. Key Experimental Protocols

A. Bronchoalveolar Lavage (BAL) and Bronchial Biopsy for Cellular Analysis

Objective: To assess the inflammatory cell infiltrate in the airways.

Methodology:

-

Patient Preparation: Patients undergo a standardized preparation, which may include withholding certain medications prior to the procedure.

-

Bronchoscopy: A flexible bronchoscope is inserted into the airways.

-

Bronchoalveolar Lavage (BAL): A small amount of sterile saline is instilled into a lung subsegment and then gently aspirated to collect cells from the distal airspaces.

-

Endobronchial Biopsy: Small tissue samples are taken from the bronchial mucosa.

-

Sample Processing:

-

BAL fluid is centrifuged to pellet the cells, which are then counted and differentiated using cytological staining.

-

Biopsy specimens are fixed, embedded in paraffin, sectioned, and stained with specific antibodies for immunohistochemical analysis of different inflammatory cell types (e.g., anti-EG2 for eosinophils, anti-CD3 for T-lymphocytes).[9]

-

-

Data Analysis: Cell counts are typically expressed as cells per milliliter of BAL fluid or cells per square millimeter of tissue.

B. In Vitro T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the effect of this compound on allergen-driven T-cell responses.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of atopic, asthmatic patients sensitized to a specific allergen (e.g., house dust mite).[13]

-

Cell Culture: PBMCs are cultured in the presence of the specific allergen and serial dilutions of this compound dipropionate.

-

T-Cell Proliferation Assay:

-

After a defined incubation period (e.g., 7 days), tritiated thymidine is added to the cultures.

-

The incorporation of tritiated thymidine into the DNA of proliferating cells is measured using a scintillation counter.

-

-

Cytokine Measurement:

-

Culture supernatants are collected after a specific incubation time (e.g., 6 days).

-

The concentrations of specific cytokines (e.g., IL-3, IL-5, GM-CSF) in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA).[13]

-

-

Cytokine mRNA Expression:

-

Cells are harvested after a shorter incubation period (e.g., 24 hours).

-

Total RNA is extracted, and the expression levels of cytokine mRNA are determined using quantitative polymerase chain reaction (qPCR).[13]

-

C. Glucocorticoid Receptor (GR) Translocation Assay

Objective: To quantify the nuclear translocation of the GR upon stimulation with this compound's active metabolite.

Methodology:

-

Cell Line: A suitable cell line, such as CHO-K1 cells engineered to express a tagged GR (e.g., using enzyme fragment complementation), is used.[6]

-

Cell Treatment: The cells are incubated with increasing concentrations of this compound-17-monopropionate (B17MP).

-

Detection: The nuclear translocation of the GR is detected by measuring the signal generated by the complementation of the enzyme fragments, which only occurs when the GR moves into the nucleus. This can be quantified using a luminometer or a similar instrument.

-

Data Analysis: The results are typically plotted as a dose-response curve to determine the EC50 (the concentration of B17MP that produces 50% of the maximal response).

VII. Conclusion

The mechanism of action of this compound in asthma is complex and multifaceted, involving both genomic and non-genomic pathways. Its primary therapeutic benefit is derived from its potent anti-inflammatory effects, which are mediated by the suppression of a wide range of inflammatory cells and their mediators. By downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes, this compound effectively controls the chronic airway inflammation that is central to the pathophysiology of asthma. Furthermore, evidence suggests that this compound may also have a beneficial role in mitigating airway remodeling. A thorough understanding of these intricate mechanisms is crucial for the continued development of novel and improved therapies for asthma.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genomic and non-genomic actions of glucocorticoids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beclomethasone | C22H29ClO5 | CID 20469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of Glucocorticoid Receptor Function in COPD Lung Macrophages Using Beclomethasone-17-Monopropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-genomic action of beclomethasone dipropionate on bronchoconstriction caused by leukotriene C4 in precision cut lung slices in the horse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alspi.com [alspi.com]

- 9. Anti-inflammatory effects of inhaled beclomethasone dipropionate in nonatopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of inhaled beclomethasone dipropionate on expression of proinflammatory cytokines and activated eosinophils in the bronchial epithelium of patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in bronchoalveolar lavage inflammatory cells in asthmatic patients treated with high dose inhaled beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of an inhaled corticosteroid on airway inflammation and symptoms in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Airway remodeling heterogeneity in asthma and its relationship to disease outcomes [frontiersin.org]

- 16. Research advances in airway remodeling in asthma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beclomethasone at different doses for chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Beclometasone Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of beclometasone dipropionate, a potent synthetic glucocorticoid widely used for its anti-inflammatory properties in the treatment of asthma and other inflammatory conditions. This document details a scalable synthetic route, comprehensive characterization methodologies, and an illustrative representation of its mechanism of action.

Synthesis of this compound Dipropionate

A practical and scalable synthesis of this compound dipropionate can be achieved starting from the readily available steroidal intermediate, 16β-methyl-1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione 21-acetate (DB-11). The following multi-step synthesis is adapted from established methodologies and patent literature, offering a robust pathway to the final active pharmaceutical ingredient (API).[1][2]

Experimental Workflow for the Synthesis of this compound Dipropionate

Caption: A multi-step chemical synthesis workflow for this compound Dipropionate.

Experimental Protocol for Synthesis

Step 1: Formation of Intermediate I

-

Reactants: 16β-methyl epoxide (DB-11), ortho-propionate, and p-toluenesulfonic acid.

-

Solvent: A suitable first organic solvent.

-

Procedure: The reactants are combined in the organic solvent and stirred until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Outcome: Formation of Intermediate I.

Step 2: Formation of Intermediate II

-

Reactant: Intermediate I.

-

Reagent: Aluminum trichloride solution.

-

Procedure: An aluminum trichloride solution is added dropwise to a solution of Intermediate I. After the reaction, a second organic solvent is added, and the organic layer is separated.

-

Outcome: Formation of Intermediate II.

Step 3: Formation of Intermediate III

-

Reactant: Intermediate II.

-

Reagents: A propionylation reagent (e.g., propionic anhydride or propionyl chloride) and a catalyst.

-

Procedure: The catalyst and propionylation reagent are added to Intermediate II, and the reaction is allowed to proceed.

-

Outcome: Formation of Intermediate III.

Step 4: Formation of Crude this compound Dipropionate

-

Reactant: Intermediate III.

-

Reagent: Hydrochloric acid.

-

Procedure: Hydrochloric acid is added dropwise to Intermediate III. Following the reaction, the organic layer is separated to yield the crude product.

-

Outcome: Crude this compound Dipropionate.

Step 5: Purification of this compound Dipropionate

-

Procedure: The crude this compound dipropionate is purified by recrystallization from a suitable solvent to yield the final, high-purity product.

Characterization of this compound Dipropionate

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized this compound dipropionate. The following analytical techniques are critical for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound dipropionate and for identifying and quantifying any degradation products.

Table 1: HPLC Method Parameters for this compound Dipropionate Analysis

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and water (85:15 v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV at 254 nm[3] |

| Linearity Range | 5.0-25.0 µg/mL[3] |

| Correlation Coefficient | > 0.999[3] |

Experimental Protocol for HPLC Analysis

-

Standard Solution Preparation: A stock solution of this compound dipropionate is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations within the linear range.

-

Sample Preparation: The synthesized this compound dipropionate is accurately weighed and dissolved in methanol to a known concentration.

-

Chromatographic Analysis: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the this compound dipropionate in the sample chromatogram to the calibration curve generated from the standard solutions.

Spectroscopic Characterization

Spectroscopic methods are employed to confirm the chemical structure of the synthesized this compound dipropionate.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands of this compound Dipropionate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (hydroxyl group) |

| ~1730 | C=O stretch (ester carbonyl) |

| ~1660 | C=O stretch (α,β-unsaturated ketone) |

| ~1620, ~1600 | C=C stretch (diene system) |

| ~1280, ~1190 | C-O stretch (ester) |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

-

Sample Preparation: A small amount of the this compound dipropionate sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of this compound dipropionate.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Dipropionate

| Atom | ¹³C Chemical Shift (ppm) (Predicted) | ¹H Chemical Shift (ppm) (Predicted) |

| C-1 | ~155 | ~7.2 (d) |

| C-2 | ~128 | ~6.2 (dd) |

| C-3 | ~186 | - |

| C-4 | ~124 | ~6.0 (s) |

| C-5 | ~170 | - |

| C-9 | ~68 | ~4.9 (d) |

| C-11 | ~67 | ~4.3 (m) |

| C-16 | ~35 | ~1.8 (m) |

| C-17 | ~90 | - |

| C-20 | ~205 | - |

| C-21 | ~68 | ~4.9 (d), ~4.4 (d) |

| Propionate CH₂ | ~27 | ~2.3 (q) |

| Propionate CH₃ | ~9 | ~1.1 (t) |

| C-18 CH₃ | ~16 | ~0.9 (s) |

| C-19 CH₃ | ~19 | ~1.5 (s) |

| C-16 CH₃ | ~15 | ~0.8 (d) |

Note: These are predicted values. Actual chemical shifts may vary based on the solvent and experimental conditions.

-

Sample Preparation: The this compound dipropionate sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound dipropionate.

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound Dipropionate

| m/z | Assignment |

| 520.2 | [M]⁺ (Molecular ion) |

| 464.2 | [M - C₃H₅O₂]⁺ (Loss of propionyloxy group) |

| 408.2 | [M - 2(C₃H₅O₂)]⁺ (Loss of both propionyloxy groups) |

| 391.2 | [M - C₃H₅O₂ - Cl]⁺ |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: The molecules are ionized using an appropriate technique.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose a fragmentation pathway consistent with the structure of this compound dipropionate.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

This compound dipropionate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, this compound-17-monopropionate (17-BMP).[4] 17-BMP exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm.[4]

Signaling Pathway Diagram

Caption: The glucocorticoid receptor signaling pathway activated by this compound.

Upon binding of 17-BMP, the GR dissociates from a complex of heat shock proteins, dimerizes, and translocates to the nucleus.[5] In the nucleus, the GR dimer can act in two primary ways to reduce inflammation:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR dimer can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Practical and scalable synthesis of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beclometasone Dipropionate in Inflammatory Bowel Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic inflammation of the gastrointestinal tract. Corticosteroids are a cornerstone in the management of IBD flares due to their potent anti-inflammatory effects. Beclometasone dipropionate (BDP) is a second-generation synthetic glucocorticoid with high topical anti-inflammatory activity and low systemic bioavailability, making it an attractive therapeutic option for IBD with a potentially favorable safety profile compared to systemic corticosteroids.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the research on this compound for IBD, focusing on its mechanism of action, clinical efficacy, and experimental protocols.

Mechanism of Action

This compound dipropionate is a prodrug that is converted to its active metabolite, this compound-17-monopropionate (B-17-MP), which has a high affinity for the glucocorticoid receptor (GR).[3][4] Like other glucocorticoids, BDP's anti-inflammatory effects are primarily mediated through the modulation of gene expression.

Upon entering the target cell, B-17-MP binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event triggers the dissociation of the HSPs and the translocation of the B-17-MP-GR complex into the nucleus.

Signaling Pathway of this compound

Caption: Glucocorticoid receptor signaling pathway for this compound.

In the nucleus, the activated GR complex can exert its anti-inflammatory effects through two main mechanisms:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as IκBα (which inhibits the pro-inflammatory transcription factor NF-κB) and annexin A1 (which inhibits phospholipase A2).

-

Transrepression: The GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

BDP's topical activity is enhanced by its formulation, which often includes a pH-dependent coating to ensure its release in the colon. Its high first-pass metabolism in the liver to inactive metabolites significantly reduces systemic exposure and the risk of systemic side effects commonly associated with conventional corticosteroids.[3][4][5]

Data Presentation: Clinical Trials

The efficacy and safety of this compound dipropionate in the treatment of IBD, particularly ulcerative colitis, have been evaluated in numerous clinical trials. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Oral this compound Dipropionate in Ulcerative Colitis

| Study | Treatment Group | Comparator | Duration | Clinical Remission Rate | Clinical Response Rate |

| Van Assche et al., 2015 | BDP 5 mg/day | Prednisone | 4 weeks | Not inferior to prednisone | Not inferior to prednisone |

| Rizzello et al. | BDP 5 mg/day | 5-ASA 2.4 g/day | 4 weeks | 63.0% | - |

| Manguso et al., 2016 (Meta-analysis) | BDP 5 mg/day | 5-ASA | 4 weeks | OR 1.55 (95% CI 1.00–2.40) | OR 1.86 (95% CI 1.23–2.82) |

| Manguso et al., 2016 (Meta-analysis) | BDP 5 mg/day | All oral active controls | 4 weeks | OR 1.30 (95% CI 0.76–2.23) | OR 1.41 (95% CI 1.03–1.93) |

| Coli et al. | BDP 10 mg/day for 4 wks, then 5 mg/day for 4 wks | - | 8 weeks | 75% | - |

OR: Odds Ratio; CI: Confidence Interval; 5-ASA: 5-aminosalicylic acid

Table 2: Safety Profile of Oral this compound Dipropionate in Ulcerative Colitis

| Study | Treatment Group | Comparator | Adverse Event Rate | Steroid-Related Side Effects |

| Van Assche et al., 2015 | BDP 5 mg/day | Prednisone | Similar to prednisone | Fewer than prednisone |

| Rizzello et al. | BDP 5 mg/day | 5-ASA 2.4 g/day | Well-tolerated | Minimal |

| Manguso et al., 2016 (Meta-analysis) | BDP 5 mg/day | 5-ASA | OR 0.55 (95% CI 0.24–1.27) | - |

| Manguso et al., 2016 (Meta-analysis) | BDP 5 mg/day | All oral active controls | OR 0.67 (95% CI 0.44–1.01) | - |

OR: Odds Ratio; CI: Confidence Interval; 5-ASA: 5-aminosalicylic acid

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies for key experiments in this compound research for IBD.

Clinical Trial Protocol: A Representative Example

This protocol is a composite based on common elements from published randomized controlled trials of oral BDP in active, mild-to-moderate ulcerative colitis.

Experimental Workflow for a Clinical Trial

Caption: A typical workflow for a clinical trial of this compound in IBD.

-

Patient Population: Adults with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis. Disease activity is typically assessed using a standardized scoring system like the Disease Activity Index (DAI) or the Mayo Score.

-

Study Design: A multicenter, randomized, double-blind, parallel-group study is a common design.

-

Intervention:

-

Treatment Group: Oral this compound dipropionate (e.g., 5 mg once daily).

-

Control Group: An active comparator such as mesalamine (5-ASA) or prednisone, or a placebo.

-

-

Duration of Treatment: Typically 4 to 8 weeks.

-

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in the Disease Activity Index (DAI) score.

-

Secondary Endpoints:

-

Clinical remission (defined as a DAI score below a certain threshold).

-

Clinical response (defined as a significant reduction in the DAI score).

-

Endoscopic improvement (assessed via sigmoidoscopy or colonoscopy).

-

Histological improvement (based on biopsy analysis).

-

-

-

Safety Assessments:

-

Monitoring and recording of all adverse events.

-

Measurement of vital signs.

-

Laboratory tests (hematology, clinical chemistry).

-

Assessment of hypothalamic-pituitary-adrenal (HPA) axis function (e.g., morning plasma cortisol levels).

-

-

Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety outcomes between the treatment and control groups.

Preclinical In Vivo Model: DSS-Induced Colitis

Dextran sodium sulfate (DSS)-induced colitis is a widely used animal model that mimics many of the clinical and histological features of ulcerative colitis.

Workflow for a DSS-Induced Colitis Study

References

- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noblelifesci.com [noblelifesci.com]

- 3. inotiv.com [inotiv.com]

- 4. mdpi.com [mdpi.com]

- 5. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of budesonide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Beclometasone: A Deep Dive into its Molecular Structure and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone, a potent synthetic glucocorticoid, is a cornerstone in the management of various inflammatory conditions, most notably asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its molecular structure, which has been meticulously refined to optimize its interaction with the glucocorticoid receptor (GR) and modulate downstream signaling pathways. This technical guide provides an in-depth exploration of the molecular architecture of this compound, its mechanism of action, and the critical structure-activity relationships (SAR) that govern its potency and selectivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of corticosteroids.

This compound is most commonly administered as a prodrug, this compound dipropionate (BDP)[1]. Upon administration, particularly via inhalation, BDP undergoes rapid hydrolysis by esterase enzymes in the lungs and other tissues to its active metabolite, this compound-17-monopropionate (B-17-MP)[2][3]. This active metabolite exhibits a significantly higher affinity for the glucocorticoid receptor, driving the therapeutic anti-inflammatory effects[4]. Further metabolism leads to the formation of this compound-21-monopropionate (B-21-MP) and ultimately this compound (BOH), which possess considerably lower glucocorticoid activity[5].

Molecular Structure

The foundational structure of this compound is a pregnane steroid skeleton, characterized by four fused hydrocarbon rings. Key structural features that are pivotal to its biological activity include:

-

C-9 Halogenation: The presence of a chlorine atom at the 9α position significantly enhances both glucocorticoid and mineralocorticoid activity. This is attributed to the electron-withdrawing effect of the halogen, which influences the electronic configuration of the steroid nucleus and enhances receptor binding.

-

C-16 Methylation: A methyl group at the 16β position serves to minimize the mineralocorticoid activity of the molecule, thereby improving its safety profile by reducing the risk of side effects such as sodium and water retention.

-

C-17 and C-21 Esterification: this compound is typically formulated as a dipropionate ester at the C-17 and C-21 positions. These ester groups, particularly the one at C-17, play a crucial role in its potency. The hydrolysis of the 21-propionate ester to form B-17-MP is a critical activation step[3].

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, primarily through its active metabolite B-17-MP, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). The GR is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

The binding of a glucocorticoid agonist like B-17-MP triggers a conformational change in the GR, leading to its dissociation from the HSP complex. The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound-17-Monopropionate.

Structure-Activity Relationship (SAR)

The anti-inflammatory potency of this compound and its derivatives is highly dependent on specific structural modifications. The following tables summarize the quantitative data available from various in vitro studies, highlighting the key SAR principles.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound and its Metabolites

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (=100) | Reference |

| This compound Dipropionate (BDP) | 53 | [4] |

| This compound-17-Monopropionate (B-17-MP) | 1345 | [4] |

| This compound (BOH) | ~75 | [6] |

| This compound-21-Monopropionate (B-21-MP) | No significant binding | [6] |

Note: Relative Receptor Affinity (RRA) is a measure of the binding affinity of a compound for the glucocorticoid receptor compared to dexamethasone.

Table 2: In Vitro Potency (EC50) of this compound Derivatives in Different Cell-Based Assays

| Compound | Assay | Cell Type | EC50 (M) | Reference |

| This compound Dipropionate | Inhibition of IL-5 production | Peripheral Blood Mononuclear Cells | Potent, but not quantified | [7][8] |

| This compound-17-Monopropionate | Inhibition of IL-5 production | Peripheral Blood Mononuclear Cells | 1 x 10-14 | [7][8] |

| This compound | Inhibition of IL-5 production | Peripheral Blood Mononuclear Cells | ~1 x 10-12 | [7][8] |

| Dexamethasone | Inhibition of IL-5 production | Peripheral Blood Mononuclear Cells | 1 x 10-8 | [7][8] |

| This compound Dipropionate | Inhibition of Alkaline Phosphatase | Osteoblasts | 0.3 - 1.2 x 10-9 | [7][8] |

| This compound-17-Monopropionate | Inhibition of Alkaline Phosphatase | Osteoblasts | 0.3 - 1.2 x 10-9 | [7][8] |

| This compound | Inhibition of Alkaline Phosphatase | Osteoblasts | 0.3 - 1.2 x 10-9 | [7][8] |

| Dexamethasone | Inhibition of Alkaline Phosphatase | Osteoblasts | 0.3 - 1.2 x 10-9 | [7][8] |

| This compound | Inhibition of Neutrophil Apoptosis | Human Neutrophils | > Budesonide/Fluticasone | [9] |

| Budesonide | Inhibition of Neutrophil Apoptosis | Human Neutrophils | 0.8 x 10-9 | [9] |

| Fluticasone Propionate | Inhibition of Neutrophil Apoptosis | Human Neutrophils | 0.6 x 10-9 | [9] |

Note: EC50 is the concentration of a drug that gives a half-maximal response.

The data clearly demonstrates several key SAR principles:

-

Importance of the 17-Monopropionate Ester: The significantly higher receptor binding affinity and in vitro potency of B-17-MP compared to BDP, BOH, and B-21-MP underscores the critical role of the 17-propionate ester in optimizing the interaction with the glucocorticoid receptor[4][6].

-

Cell-Type Specific Potency: The potency of this compound derivatives can vary significantly between different cell types. For instance, B-17-MP is exceptionally potent in inhibiting IL-5 production in lymphocytes but shows similar potency to dexamethasone in osteoblasts[7][8]. This highlights the importance of selecting relevant cell-based assays for predicting therapeutic efficacy and potential side effects.

-

Influence of Halogenation: The 9α-chloro group is a well-established contributor to the high potency of this compound. Halogenation at this position is a common strategy in the design of potent corticosteroids.

Experimental Protocols

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosolic GR:

-

Homogenize rat thymus tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed to pellet cellular debris and organelles.

-

The resulting supernatant, containing the cytosolic fraction with the GR, is collected.

-

-

Competitive Binding:

-

A constant amount of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the cytosolic GR preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound derivatives) are added to compete with the radiolabeled ligand for binding to the GR.

-

A set of control tubes containing only the radiolabeled ligand (total binding) and another set with a large excess of unlabeled dexamethasone (non-specific binding) are also prepared.

-

-

Separation of Bound and Free Ligand:

-

After incubation to reach equilibrium, unbound ligand is separated from the GR-bound ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.

-

-

Quantification:

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

-

References

- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism kinetics of beclomethasone propionate esters in human lung homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Glucocorticoid action of beclomethasone and its propionate ester derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential potency of beclomethasone esters in-vitro on human T-lymphocyte cytokine production and osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Beclomethasone, budesonide and fluticasone propionate inhibit human neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Beclometasone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of various inflammatory and autoimmune disorders, most notably asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its broad anti-inflammatory and immunosuppressive actions. For researchers engaged in in vitro studies, a comprehensive understanding of this compound's pharmacological properties at the cellular and molecular level is paramount for designing robust experiments and accurately interpreting results. This technical guide provides an in-depth overview of the in vitro pharmacology of this compound, focusing on its mechanism of action, metabolic activation, and its effects on various cellular processes. The information is presented to facilitate its direct application in a laboratory setting, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

Mechanism of Action: A Tale of Two Pathways

This compound, like other corticosteroids, exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is ubiquitously expressed in almost all vertebrate cells.[1] The binding of this compound to the cytosolic GR initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes. This regulation occurs through two principal mechanisms: transactivation and transrepression.

Transactivation: Upon ligand binding, the GR-beclometasone complex translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction typically leads to the upregulation of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[3]

Transrepression: A significant portion of this compound's anti-inflammatory effects is attributed to its ability to suppress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] The activated GR-beclometasone complex can physically interact with these transcription factors, preventing their binding to DNA and thereby inhibiting the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]

Metabolism and Activation: The Prodrug Concept

This compound dipropionate (BDP) is a prodrug that undergoes rapid and extensive hydrolysis by esterases, particularly in the lungs and liver, to its pharmacologically active metabolite, this compound-17-monopropionate (17-BMP).[6][7] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent compound, making this metabolic conversion a crucial activation step.[8][9] Further metabolism leads to the formation of this compound-21-monopropionate (21-BMP) and this compound (BOH), which have very low glucocorticoid receptor binding affinity and are considered inactive metabolites.[10]

Quantitative In Vitro Data

The potency and efficacy of this compound and its metabolites have been quantified in various in vitro assays. This section summarizes key quantitative data to aid in the design and interpretation of experimental studies.

Glucocorticoid Receptor Binding Affinity

The relative binding affinity (RBA) of this compound and its metabolites to the glucocorticoid receptor is a critical determinant of their potency. The following table summarizes the RBA values relative to dexamethasone (RBA = 100).

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference(s) |

| Dexamethasone | 100 | [8] |

| This compound Dipropionate (BDP) | ~50 | [8] |

| This compound-17-Monopropionate (17-BMP) | ~1300 | [8] |

| This compound (BOH) | < 75 | [8] |

| This compound-21-Monopropionate (21-BMP) | No significant affinity | [8] |

Anti-inflammatory Potency (IC50/EC50 Values)

The in vitro anti-inflammatory potency of this compound is often assessed by its ability to inhibit the production of pro-inflammatory cytokines and other mediators. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values provide a quantitative measure of this activity.

| Assay | Cell Type | Inhibited Mediator | This compound Ester | EC50/IC50 (M) | Reference(s) |

| Cytokine Inhibition | Peripheral Blood Mononuclear Cells | Interleukin-5 (IL-5) | This compound-17-Monopropionate | 1 x 10-14 | [10] |

| Cytokine Inhibition | Peripheral Blood Mononuclear Cells | Interleukin-5 (IL-5) | This compound | ~1 x 10-12 | [10] |

| Osteoblast Function | Human Osteoblasts | Alkaline Phosphatase Activity | This compound Dipropionate | 0.3 - 1.2 x 10-9 | [10] |

| Osteoblast Function | Human Osteoblasts | Osteocalcin Synthesis | This compound-17-Monopropionate | 0.3 - 1.2 x 10-9 | [10] |

| Glucocorticoid Receptor Agonism | Human GR cell line | - | This compound Dipropionate | 9.16 x 10-11 (AC50) | [11] |

Experimental Protocols for In Vitro Studies

This section provides detailed methodologies for key in vitro experiments to assess the pharmacological properties of this compound.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

GR-containing cytosolic extracts (e.g., from A549 cells or recombinant human GR)

-

Radiolabeled ligand (e.g., [3H]dexamethasone)

-

Unlabeled this compound dipropionate, this compound-17-monopropionate, and dexamethasone (as a reference)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, with molybdate)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell source by homogenization and ultracentrifugation. Determine the protein concentration.

-

Assay Setup: In microcentrifuge tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [3H]dexamethasone.

-

Competition: Add varying concentrations of unlabeled this compound, its metabolites, or dexamethasone to the tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Add dextran-coated charcoal suspension to each tube to adsorb the free radioligand. Incubate briefly and then centrifuge to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound on a given cell line.

Materials:

-

Human airway epithelial cell line (e.g., A549)

-

Complete cell culture medium

-

This compound dipropionate stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound dipropionate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytokine Inhibition Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., T-lymphocytes)

-

Cell culture medium

-

Stimulant (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS), or a specific antigen)

-

This compound dipropionate stock solution

-

ELISA kit for the cytokine of interest (e.g., IL-5, IL-8, TNF-α)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture PBMCs in a 96-well plate and pre-treat with various concentrations of this compound dipropionate for a specified time (e.g., 1 hour).

-

Stimulation: Add the stimulant to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 24-48 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the cytokine standards. Determine the concentration of the cytokine in each sample from the standard curve. Calculate the percentage of inhibition of cytokine production by this compound at each concentration relative to the stimulated control. Determine the IC50 value.

Conclusion

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, tailored for researchers and drug development professionals. The provided quantitative data, detailed experimental protocols, and visual diagrams of key pathways are intended to serve as a valuable resource for designing, conducting, and interpreting in vitro studies with this important glucocorticoid. A thorough understanding of its mechanism of action, metabolic activation, and cellular effects is crucial for advancing our knowledge of its therapeutic potential and for the development of novel anti-inflammatory agents.

References

- 1. [Glucocorticoid action of beclomethasone and its propionate ester derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The beclomethasone anti-inflammatory effect occurs in cell/mediator-dependent manner and is additively enhanced by formoterol: NFkB, p38, PKA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential potency of beclomethasone esters in-vitro on human T-lymphocyte cytokine production and osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Beclometasone Anti-inflammatory Pathways in Respiratory Diseases: A Technical Guide

Introduction

Beclometasone dipropionate (BDP) is a second-generation synthetic inhaled corticosteroid (ICS) widely prescribed for the management of chronic inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] BDP itself is a prodrug with a weak affinity for the glucocorticoid receptor (GR).[1][2] Upon administration, it is rapidly hydrolyzed by esterase enzymes in the lungs and other tissues into its highly active metabolite, this compound-17-monopropionate (17-BMP).[1][2] It is 17-BMP that exerts potent topical anti-inflammatory effects by binding to and activating the glucocorticoid receptor, thereby modulating complex intracellular signaling pathways.[2][4] This guide provides an in-depth examination of these pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of this compound are mediated through its active metabolite, 17-BMP, and its interaction with the glucocorticoid receptor. 17-BMP has a significantly higher binding affinity for the human glucocorticoid receptor—approximately 25 times that of the parent compound BDP and 13 times that of dexamethasone.[2][5]

The classical mechanism of GR activation involves the following steps:

-

Ligand Binding: 17-BMP, being lipophilic, diffuses across the cell membrane into the cytoplasm.

-

Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with heat shock proteins (HSPs). The binding of 17-BMP induces a conformational change in the GR, causing the dissociation of this complex.

-

Dimerization and Nuclear Translocation: The activated ligand-bound GRs dimerize and translocate into the nucleus.[2][5]

-

Gene Regulation: Within the nucleus, the GR dimer modulates the transcription of target genes, leading to the ultimate anti-inflammatory response.[6]

Key Anti-inflammatory Signaling Pathways

The activated glucocorticoid receptor modulates gene expression primarily through two key mechanisms: transrepression and transactivation. These processes collectively suppress the inflammatory cascade in respiratory diseases.[7][8]

-

Transrepression (Transcription Factor Inhibition): This is considered the principal mechanism for the anti-inflammatory effects of corticosteroids.[7][8] The activated GR monomer physically interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][7] This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby repressing the transcription of a wide array of pro-inflammatory genes. This leads to a reduction in the synthesis of:

-

Transactivation (Gene Activation): The activated GR dimer can also bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][7] This binding typically increases the transcription of genes with anti-inflammatory properties, such as:

-

Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

-

Mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1): Deactivates MAP kinases, which are involved in inflammatory signaling.

-

β2-adrenergic receptor: Potentiates the effects of bronchodilators used in asthma and COPD therapy.[7]

-

While transactivation contributes to anti-inflammatory effects, it is also linked to some of the metabolic and endocrine side effects associated with long-term corticosteroid use.[7][8]

References

- 1. This compound for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Beclomethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Evaluation of Glucocorticoid Receptor Function in COPD Lung Macrophages Using Beclomethasone-17-Monopropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. atsjournals.org [atsjournals.org]

- 7. atsjournals.org [atsjournals.org]

- 8. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beclomethasone Has Lesser Suppressive Effects on Inflammation and Antibacterial Immunity Than Fluticasone or Budesonide in Experimental Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

Beclometasone's Modulation of Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of beclometasone, with a specific focus on its role in modulating cytokine expression. This document details the signaling pathways involved, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

This compound is a synthetic glucocorticoid that exerts its anti-inflammatory and immunomodulatory effects primarily by acting as a corticosteroid hormone receptor agonist.[1] It is a prodrug that is rapidly hydrolyzed to its active metabolite, this compound-17-monopropionate (17-BMP), which possesses a significantly higher binding affinity for the glucocorticoid receptor (GR).[2] Upon entering the cell, this compound or its active metabolite binds to the cytoplasmic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins and subsequent translocation into the nucleus.[3]

Once in the nucleus, the activated GR complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes.

-

Transrepression: The GR can inhibit the expression of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This "tethering" mechanism prevents these transcription factors from binding to their respective DNA response elements and driving the expression of pro-inflammatory cytokines.[5]

The net effect of these actions is a potent suppression of the inflammatory cascade, a key component of which is the downregulation of pro-inflammatory cytokine production.

Impact on Cytokine Expression: A Quantitative Overview

This compound has been demonstrated to significantly inhibit the expression and release of a wide range of pro-inflammatory cytokines implicated in various inflammatory conditions, particularly those affecting the airways. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: Inhibition of Cytokine Protein Release by this compound

| Cytokine | Cell Type/Model | This compound Concentration | Percentage Inhibition / EC50 | Reference |

| IL-5 | Human Peripheral Blood Mononuclear Cells | EC50: 10⁻¹⁴ M (for 17-BMP) | Not Applicable | [1] |

| IL-5 | Human Bronchoalveolar Lavage Cells | 10⁻⁸ to 10⁻⁶ M | Concentration-dependent inhibition | [6] |

| GM-CSF | Human Bronchial Epithelium (in patients with mild asthma) | 500 µg twice daily (inhaled) | Significant decrease (p < 0.01) | [7] |

| IL-8 | Human Bronchial Epithelium (in patients with mild asthma) | 500 µg twice daily (inhaled) | Significant decrease (p < 0.02) | [7] |

| IL-6 | BEAS-2B bronchial epithelial cells (S. pneumoniae infected) | 10 nM | Significant inhibition | [8] |

| IL-8 | BEAS-2B bronchial epithelial cells (S. pneumoniae infected) | 10 nM | Significant inhibition | [8] |

| IL-3 | Human Peripheral Blood Mononuclear Cells (allergen-induced) | Concentration-dependent | Concentration-dependent inhibition | [4] |

| GM-CSF | Human Peripheral Blood Mononuclear Cells (allergen-induced) | Concentration-dependent | Concentration-dependent inhibition | [4] |

Table 2: Downregulation of Cytokine Gene Expression by this compound

| Gene | Cell Type/Model | This compound Concentration/Dose | Fold Change / Significance | Reference |

| IL-3 mRNA | Human Peripheral Blood Mononuclear Cells (allergen-induced) | Concentration-dependent | Concentration-dependent inhibition | [4] |

| IL-5 mRNA | Human Peripheral Blood Mononuclear Cells (allergen-induced) | Concentration-dependent | Concentration-dependent inhibition | [4] |

| GM-CSF mRNA | Human Peripheral Blood Mononuclear Cells (allergen-induced) | Concentration-dependent | Concentration-dependent inhibition | [4] |

| CLCA1, POSTN, SERPINB2 | Airway epithelial cells from asthmatic subjects (in vivo) | Inhaled fluticasone (related corticosteroid) | Downregulated | [9] |

| FKBP51 | Airway epithelial cells from asthmatic subjects (in vivo) | Inhaled fluticasone (related corticosteroid) | Markedly upregulated | [9] |

Signaling Pathways Modulated by this compound

The inhibitory effect of this compound on cytokine expression is mediated through its influence on key intracellular signaling pathways that regulate inflammation.

The Glucocorticoid Receptor Signaling Pathway

The canonical pathway involves the binding of this compound to the GR, leading to its nuclear translocation and subsequent modulation of gene expression through transactivation and transrepression.

Crosstalk with NF-κB and AP-1 Signaling Pathways

A primary mechanism of this compound's anti-inflammatory action is through the negative regulation of the NF-κB and AP-1 signaling pathways. These pathways are central to the transcriptional activation of a multitude of pro-inflammatory genes, including those encoding cytokines. This compound-activated GR can physically interact with components of the NF-κB and AP-1 complexes, preventing their binding to DNA and thereby repressing the transcription of their target genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's effects on cytokine expression.

Cell Culture and Treatment

Primary human bronchial epithelial cells (HBECs) or immortalized cell lines such as BEAS-2B are cultured under standard conditions (37°C, 5% CO₂). For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Prior to treatment, cells are often serum-starved for a period (e.g., 24 hours) to synchronize them and reduce baseline inflammation. This compound dipropionate (BDP) is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) is always included. To induce an inflammatory response, cells are stimulated with agents like lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β) either concurrently with or prior to this compound treatment.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used method to quantify the concentration of secreted cytokines in cell culture supernatants.

-

Plate Coating: 96-well high-binding ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8 antibody) diluted in a coating buffer. The plate is incubated overnight at 4°C.

-

Washing and Blocking: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Non-specific binding sites are then blocked by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: After another wash, cell culture supernatants (samples) and a serial dilution of a known concentration of the recombinant cytokine (standards) are added to the wells. The plate is incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: Following a wash step, a biotinylated detection antibody specific for a different epitope on the cytokine is added to each well and incubated for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 20-30 minutes at room temperature.

-

Substrate Addition and Signal Detection: The plate is washed again, and a substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark, and the color change is stopped by adding a stop solution (e.g., sulfuric acid). The optical density is then read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of the cytokine in the samples is then interpolated from this standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

qRT-PCR is employed to measure the relative abundance of cytokine mRNA transcripts.

-

RNA Isolation: Total RNA is extracted from the cultured cells using a commercial RNA isolation kit following the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

-

Real-Time PCR: The qPCR reaction is set up in a 96-well optical plate with a reaction mixture containing the cDNA template, forward and reverse primers specific for the cytokine gene of interest, and a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified in parallel for normalization.

-

Thermal Cycling: The plate is placed in a real-time PCR thermal cycler, and the amplification is carried out with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is calculated using the ΔΔCt method, where the Ct value of the target gene is normalized to the Ct value of the housekeeping gene and then compared to a control group.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of this compound on cytokine expression in primary human bronchial epithelial cells.

Conclusion

This compound is a potent modulator of cytokine expression, acting through the glucocorticoid receptor to suppress the transcription of a wide array of pro-inflammatory cytokines. Its primary mechanisms of action involve the transrepression of key inflammatory transcription factors, NF-κB and AP-1. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the anti-inflammatory properties of this compound and other glucocorticoids. Future research may focus on the cell-specific effects of this compound and the potential for developing more targeted therapies with improved side-effect profiles.

References

- 1. Transcription factor AP1 potentiates chromatin accessibility and glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epithelix.com [epithelix.com]

- 3. Effects of Carbocysteine and Beclomethasone on Histone Acetylation/Deacetylation Processes in Cigarette Smoke Exposed Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-talk between glucocorticoid receptor and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation of the glucocorticoid receptor gene by the AP-1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bronchial Epithelial Cell Transcriptional Responses to Inhaled Corticosteroids Dictate Severe Asthmatic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Beclometasone and Its Impact on Cellular Immunity in Children: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary